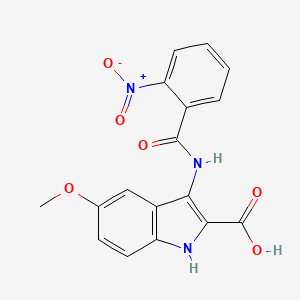![molecular formula C16H17NO2 B13985153 (r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to a propanoic acid backbone, with an aminomethyl group at the second carbon. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which can be obtained through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Formation of the Aminomethyl Group: The biphenyl derivative is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Final Steps: The resolved intermediate is then subjected to a series of reactions to introduce the propanoic acid moiety, typically involving alkylation and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid may involve:
Large-Scale Suzuki Coupling: Utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Mannich Reaction: Implementing continuous flow reactors to enhance the efficiency and scalability of the Mannich reaction.
Automated Chiral Resolution: Employing automated systems for chiral resolution to streamline the process and reduce manual intervention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl moiety.
Scientific Research Applications
Chemistry
Stereochemical Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in various reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The biphenyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism by which ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
(s)-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The racemic mixture containing both enantiomers.
4-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)butanoic acid: A homologous compound with an additional carbon in the backbone.
Uniqueness
The unique combination of the biphenyl group and the chiral aminomethyl propanoic acid backbone distinguishes ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid from its analogs. Its specific stereochemistry and functional groups confer distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
LGXCBYBDNGJBSO-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


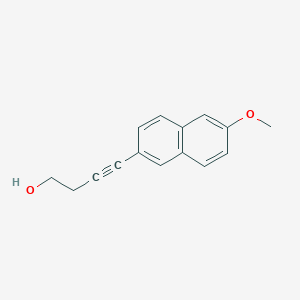


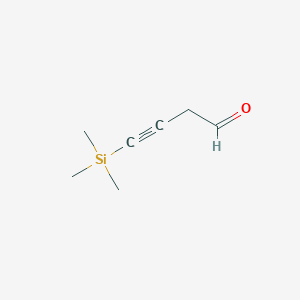


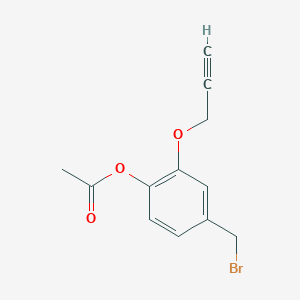
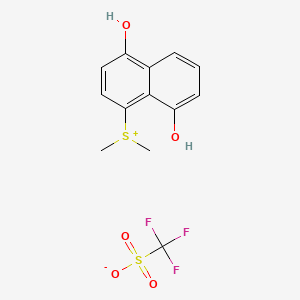
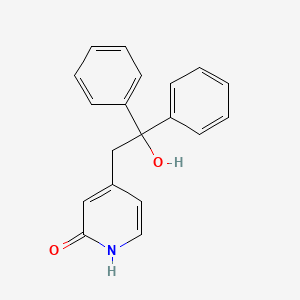

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
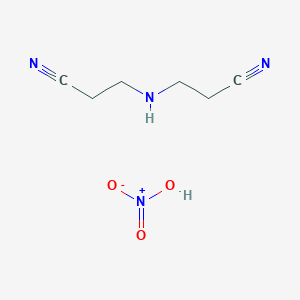
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
